5-Amino-2-fluoro-4-hydroxybenzonitrile

Beschreibung

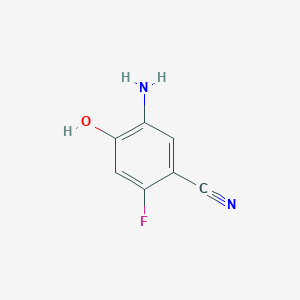

5-Amino-2-fluoro-4-hydroxybenzonitrile (molecular formula: C₇H₅FN₂O) is a halogenated benzene derivative featuring amino (-NH₂), fluoro (-F), hydroxy (-OH), and nitrile (-CN) substituents at positions 2, 4, and 5 of the aromatic ring.

Eigenschaften

IUPAC Name |

5-amino-2-fluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWFDMJNYDNDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-4-hydroxybenzonitrile typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the benzene ring. The process may involve the following steps:

Nitration: Benzonitrile is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Fluorination: The amino group is then substituted with a fluorine atom using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction using reagents like sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-fluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino, fluoro, and hydroxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like diethylaminosulfur trifluoride (DAST) for fluorination and sodium hydroxide (NaOH) for hydroxylation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-2-fluoro-4-hydroxybenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Amino-2-fluoro-4-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- 4-Amino-5-fluoro-2-hydroxybenzonitrile (CAS 162437-93-6): Isomeric to the target compound, with substituents rearranged (amino at position 4, fluoro at 5, hydroxy at 2). Molecular formula: C₇H₅FN₂O (identical to the target compound).

- 2-Amino-4-nitrobenzonitrile (CAS 87376-25-8): Replaces hydroxy (-OH) with nitro (-NO₂) at position 3. Molecular weight: 163.13 g/mol vs. 152.13 g/mol for the target compound. The nitro group enhances electron-withdrawing effects, increasing acidity and reducing stability compared to hydroxy derivatives .

- 4-Amino-2-chloro-5-fluorobenzonitrile (CAS 1228376-68-8): Substitutes hydroxy (-OH) with chloro (-Cl) at position 2. Molecular weight: 170.57 g/mol (vs. 152.13 g/mol). Chloro’s stronger electron-withdrawing nature may improve electrophilic substitution reactivity but reduce solubility in polar solvents .

Functional Group Modifications

- 4-Amino-2-ethoxy-5-fluorobenzonitrile (CAS 1420800-17-4): Replaces hydroxy (-OH) with ethoxy (-OCH₂CH₃) at position 2. Molecular formula: C₉H₉FN₂O; molecular weight: 180.18 g/mol.

- 2-Amino-5-nitrobenzotrifluoride (CAS 121-01-7): Features a trifluoromethyl (-CF₃) group instead of nitrile (-CN). Molecular weight: 206.12 g/mol. The -CF₃ group significantly elevates hydrophobicity and thermal stability (mp 90–93°C) .

Research Implications

The substitution pattern profoundly influences the compound’s behavior:

- Hydroxy vs.

- Positional Isomerism: Even minor positional changes (e.g., 4-amino vs. 5-amino) can alter electronic distribution and biological activity.

- Functional Group Trade-offs : Ethoxy or methyl groups improve lipophilicity for drug delivery but may reduce metabolic stability.

Biologische Aktivität

5-Amino-2-fluoro-4-hydroxybenzonitrile is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has a unique chemical structure characterized by the presence of an amino group, a fluoro atom, and a hydroxy group attached to a benzonitrile core. This combination of functional groups enhances its reactivity and biological profile.

Structure Overview

| Property | Value |

|---|---|

| Molecular Formula | C7H6FN3O |

| Molecular Weight | 167.14 g/mol |

| Functional Groups | Amino (-NH2), Fluoro (-F), Hydroxy (-OH), Nitrile (-C≡N) |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, making it a candidate for anticancer therapies.

- Antimicrobial Action : Preliminary studies suggest that it possesses antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Receptor Modulation : The presence of the amino and hydroxy groups allows for hydrogen bonding interactions with receptors, which may alter their activity and lead to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For example, research indicates that the compound exhibits cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells.

- Case Study : In vitro assays demonstrated that this compound reduced cell viability in melanoma cells by inducing apoptosis through the activation of specific signaling pathways (e.g., AKT/BIM signaling) .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against several pathogens.

- In Vitro Testing : Experiments showed that this compound inhibited the growth of Fusarium oxysporum, with an IC50 value indicating moderate potency .

| Pathogen | IC50 (mM) | Activity Description |

|---|---|---|

| Fusarium oxysporum | 0.42 | Moderate inhibition observed |

| Staphylococcus aureus | Not tested | Further studies needed |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-2-fluorobenzonitrile | Lacks hydroxy group | Lower reactivity |

| 4-Amino-5-fluoro-2-hydroxybenzonitrile | Different functional group positions | Varies in reactivity |

| 2-Fluoro-4-hydroxybenzonitrile | Lacks amino group | Reduced biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.